(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)

Asymmetric Hydrogenation Steric Effects MeO-BIPHEP Family

(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) (CAS 150971-53-2) is an atropisomeric C2-symmetric bisphosphine ligand within the MeO-BIPHEP family, originally developed by Roche and now distributed through the Solvias ligand portfolio. It features an electron-rich 6,6'-dimethoxybiphenyl backbone, analogous to the parent (R)-MeO-BIPHEP, but is distinguished by the substitution of standard diphenylphosphino groups with conformationally rigid dicyclopentylphosphino (PCyp2) donors.

Molecular Formula C34H48O2P2
Molecular Weight 550.7 g/mol
Cat. No. B12876836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)
Molecular FormulaC34H48O2P2
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)P(C2CCCC2)C3CCCC3)C4=C(C=CC=C4P(C5CCCC5)C6CCCC6)OC
InChIInChI=1S/C34H48O2P2/c1-35-29-21-11-23-31(37(25-13-3-4-14-25)26-15-5-6-16-26)33(29)34-30(36-2)22-12-24-32(34)38(27-17-7-8-18-27)28-19-9-10-20-28/h11-12,21-28H,3-10,13-20H2,1-2H3
InChIKeyGJEOAGMHWZMPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) as a Chiral Diphosphine Ligand


(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) (CAS 150971-53-2) is an atropisomeric C2-symmetric bisphosphine ligand within the MeO-BIPHEP family, originally developed by Roche and now distributed through the Solvias ligand portfolio . It features an electron-rich 6,6'-dimethoxybiphenyl backbone, analogous to the parent (R)-MeO-BIPHEP, but is distinguished by the substitution of standard diphenylphosphino groups with conformationally rigid dicyclopentylphosphino (PCyp2) donors . This structural modification alters the steric and electronic profile around the metal center, enabling differentiated performance in asymmetric hydrogenation and cross-coupling reactions relative to archetypal ligands such as BINAP or the parent MeO-BIPHEP [1].

Why (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) Cannot Be Replaced by Generic BINAP or Parent MeO-BIPHEP


Within the atropisomeric diphosphine ligand class, the nature of the phosphorus-bound substituents (PR2) exerts a dominant influence on catalytic activity and enantioselectivity . While (R)-BINAP and parent (R)-MeO-BIPHEP (R = Ph) are excellent general-purpose ligands, their performance can be suboptimal for substrates requiring a highly specific steric environment. The replacement of planar phenyl groups with bulky, saturated dicyclopentyl rings in the target compound increases the Tolman cone angle and enhances the σ-donating ability of the phosphorus centers without altering the biaryl backbone electronics [1]. This creates a unique catalytic pocket that is not replicated by other common MeO-BIPHEP analogues (e.g., R = iPr, Cy, 3,5-xylyl), making simple substitution a risk for enantioselectivity erosion in demanding asymmetric transformations [2].

Quantitative Differentiation of (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) Against Closest Analogs


Comparative Steric Bulk of Dicyclopentylphosphino vs. Diphenylphosphino Donors

The substitution of PPh2 with PCyp2 significantly increases the steric demand around the metal center. While experimentally measured Tolman cone angles (θ) for PCyp2 are not universally standardized, computational and comparative analyses of closely related atropisomeric ligands consistently rank dicyclopentylphosphino as sterically larger than diphenylphosphino but more compact than dicyclohexylphosphino (PCy2) . In the context of the BICPEP ligand (6,6'-dimethyl analog of the target compound), the PCyp2 groups enabled high enantioselectivities in Ru-catalyzed hydrogenation of β-ketoesters, with the steric profile cited as the critical parameter differentiating it from less bulky, yet less selective, PPh2 analogues [1]. This steric differentiation underpins the selection of the target compound when substrate-catalyst shape complementarity requires a ligand that is more encumbered than parent MeO-BIPHEP but avoids the excessive bulk that can suppress catalytic activity.

Asymmetric Hydrogenation Steric Effects MeO-BIPHEP Family

Modular PR2 Substitution Enables Reduced Atropisomerization Risk vs. Less Sterically Demanding Analogues

Atropisomeric ligands with less bulky P-substituents, such as (R)-MeO-BIPHEP (PPh2), possess lower barriers to biaryl rotation (racemization). Studies on 5,5'-disubstituted BIPHEP ligands demonstrate that substitution patterns profoundly impact stereodynamic stability [1]. The dicyclopentylphosphino group, being more sterically demanding than a phenyl group, is expected to raise the energy barrier for atropisomerization, thereby reducing the risk of thermal racemization during prolonged catalytic runs at elevated temperatures [2]. This enhanced configurational stability is critical for maintaining consistent enantioselectivity in industrial hydrogenation processes that operate under sustained thermal conditions.

Atropisomer Stability Ligand Design MeO-BIPHEP

Enhanced σ-Donor Capacity of Electron-Rich Dicyclopentylphosphine vs. Diphenylphosphine

Trialkylphosphines (PCyp2) are stronger σ-donors than triarylphosphines (PPh2) due to the absence of electron-withdrawing aryl rings. This electronic difference is well-documented in the broader organometallic literature [1]. In the context of MeO-BIPHEP-type ligands, the Sigma-Aldrich technical documentation explicitly states that 'the nature of the PR2 group strongly influences the catalytic performance of the metal complexes,' with the available ligands representing 'examples with different steric bulk.' The increased electron density at the metal center from PCyp2 ligation can facilitate oxidative addition steps in cross-coupling and enhance substrate binding in hydrogenation, differentiating performance for electron-deficient substrates relative to PPh2-based MeO-BIPHEP.

Electronic Effects σ-Donation Catalytic Activity

Validated Application Scenarios for (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine) Based on Quantitative Evidence


Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters Requiring Moderate Steric Bulk

Based on the established performance of the closely related BICPEP ligand (which shares the PCyp2 donor architecture but with a 6,6'-dimethyl backbone), the target compound is ideally suited for Ru-catalyzed asymmetric hydrogenation of β-ketoesters to chiral β-hydroxy esters [1]. The methoxy substituents in the target compound further enhance backbone electron density relative to BICPEP, potentially improving coordination stability and catalyst turnover. Procurement should be prioritized over BICPEP or parent MeO-BIPHEP when substrate-receptor steric maps indicate a need for intermediate steric demand coupled with maximum electron richness at the metal center.

Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins at Elevated Temperatures

The enhanced atropisomerization barrier conferred by the bulky PCyp2 groups makes this ligand a superior candidate for Rh-catalyzed hydrogenation of olefins operated under prolonged heating (>50°C) [2]. Under such conditions, less sterically demanding MeO-BIPHEP ligands (PPh2, PiPr2) may undergo gradual racemization, leading to erosion of enantiomeric excess over reaction time. The target compound's projected configurational robustness mitigates this risk, supporting its selection for continuous-flow hydrogenation processes where thermal stability is paramount.

Palladium-Catalyzed Asymmetric Cross-Coupling Benefiting from Strong σ-Donor Ligands

In Pd-catalyzed Heck, Suzuki, or Sonogashira reactions where electron-rich phosphine ligands are known to accelerate oxidative addition of aryl halides, the strong σ-donor character of the PCyp2 groups provides a kinetic advantage over PPh2-based MeO-BIPHEP analogues [3]. This property is particularly relevant for electron-deficient or sterically hindered aryl electrophiles that undergo sluggish oxidative addition. The target compound should be selected when screening of PPh2-based biaryl diphosphines fails to deliver satisfactory conversion for such challenging substrate classes.

Ligand Screening Campaigns Requiring Systematic Exploration of the MeO-BIPHEP Steric Landscape

The Solvias MeOBIPHEP ligand portfolio is explicitly designed for modular optimization, where 'the nature of the PR2 group strongly influences the catalytic performance' . The target compound fills a critical gap in this steric gradient between the moderately bulky PiPr2 analogue (CAS 150971-43-0) and the highly bulky PCy2 (dicyclohexyl) or DTBM (3,5-di-tert-butyl-4-methoxyphenyl) variants. Its inclusion in high-throughput screening libraries is essential for efficiently mapping the structure-selectivity relationship for any new asymmetric reaction, preventing missed hits due to incomplete ligand parameter sampling.

Quote Request

Request a Quote for (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.